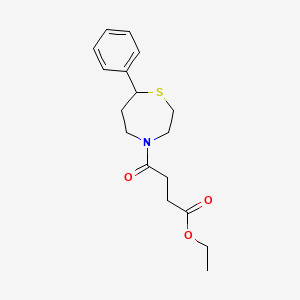
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications This compound contains a thiazepane ring, which is a seven-membered heterocyclic structure incorporating sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate typically involves multi-step organic reactions. One common method includes the condensation of a thiazepane derivative with an appropriate ester precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group or the ester functionality can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The thiazepane ring and phenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate: shares similarities with other thiazepane derivatives and compounds containing ester functionalities.
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and exhibit various biological activities.
Quinolone derivatives: Known for their pharmaceutical applications, these compounds have a similar heterocyclic structure and are used in drug development.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazepane ring, phenyl group, and ester functionality, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)9-8-16(19)18-11-10-15(22-13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMZBQBMQLIXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
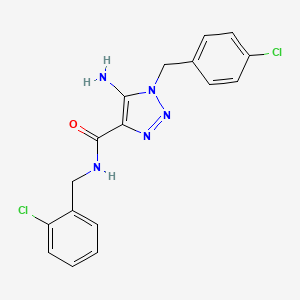
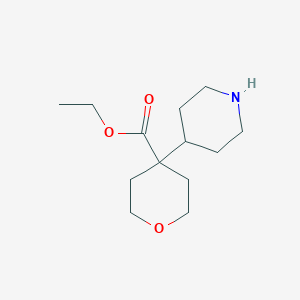
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2447641.png)
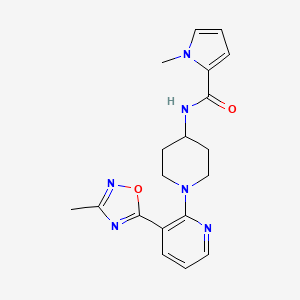
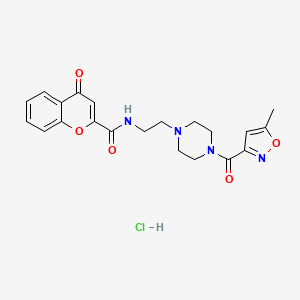
![(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2447646.png)
![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)
![2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid](/img/structure/B2447653.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2447654.png)
![ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2447656.png)
![8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2447658.png)
![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2447660.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine](/img/structure/B2447661.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B2447662.png)
